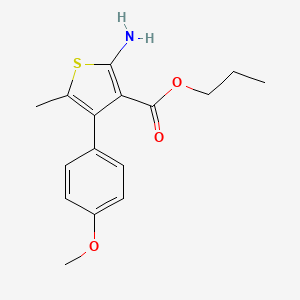
Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several functional groups including an amino group (-NH2), a carboxylate group (-COO-), a methoxy group (-OCH3), and a thiophene ring. These functional groups could potentially contribute to the reactivity and properties of the compound .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve reactions such as nucleophilic aromatic substitution, esterification, and others. For example, a similar compound, (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid, was synthesized through a series of reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR, and IR spectroscopy. These techniques can provide information about the arrangement of atoms and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These properties could include solubility, melting point, boiling point, and others .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate, due to its complex structure, is involved in various synthesis and reaction studies. It is used in the synthesis of different chemical compounds, where its structure plays a crucial role in the chemical reactions and properties of the resulting substances. For instance, the compound was used in studies related to the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester. In these studies, the compound underwent various reactions, demonstrating its versatility and importance in chemical synthesis (Pimenova et al., 2003).
Crystal Structure Analysis
The compound's unique molecular structure also makes it a subject of interest in crystal structure analysis. It's used to understand the molecular and crystallographic arrangements in similar complex molecules. For instance, studies involved the analysis of its crystal structure to determine the unique arrangement and interactions at the molecular level, providing insights into the structural complexities of such compounds (Kumarasinghe et al., 2009).
Applications in Dyeing and Textile Industry
Interestingly, derivatives of this compound have applications in the dyeing and textile industry. For example, certain derivatives were synthesized and used to dye polyester fibers, showcasing the compound's utility beyond pure chemical research and into practical, industrial applications. The dyes produced offered a range of colors and demonstrated good fastness properties, making them suitable for textile applications (Iyun et al., 2015).
Contribution to Drug Discovery and Medical Research
Although you asked to exclude drug use and dosage information, it's worth noting that the compound's derivatives are investigated for their potential in drug discovery and medical research. For instance, studies focused on the synthesis of related compounds for their potential biological activities, such as anti-proliferative effects against certain tumor cell lines (Thomas et al., 2017).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-amino-4-methoxyphenol, have been found to be volatile constituents in the aroma concentrate of tieguanyin teas . They are also used for the synthesis of pyridine analogues .
Mode of Action
Similar compounds have been found to interact with their targets and cause changes at the molecular level .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have significant effects at the molecular and cellular levels .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-9-20-16(18)14-13(10(2)21-15(14)17)11-5-7-12(19-3)8-6-11/h5-8H,4,9,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTOBRYCOKAAMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370489.png)
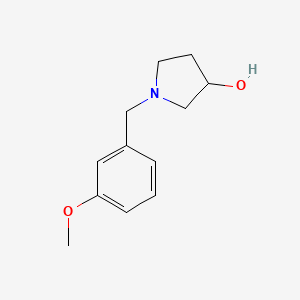
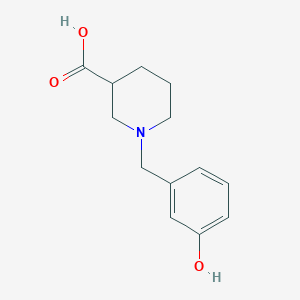
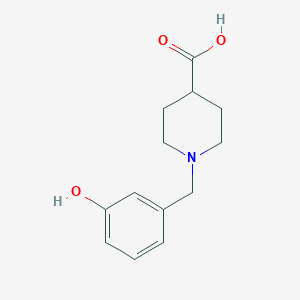
![3-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370497.png)
![3-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370498.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370500.png)
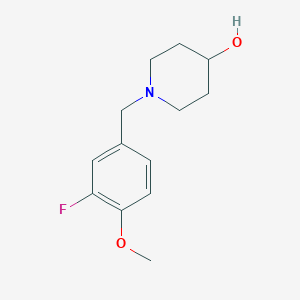

![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1370503.png)
![1-[(2,4-Dimethylphenyl)methyl]piperidin-4-ol](/img/structure/B1370508.png)